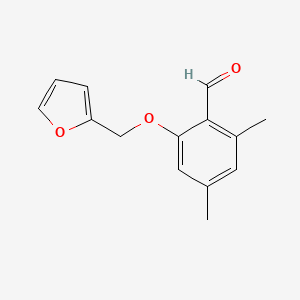
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features a furan ring attached to a benzaldehyde moiety, which is further substituted with two methyl groups at the 4 and 6 positions. The presence of both furan and benzaldehyde functionalities makes this compound interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Attachment of the Benzaldehyde Moiety: The furan ring is then reacted with 4,6-dimethylbenzaldehyde under basic conditions to form the desired compound. This step often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the furan ring, facilitating the nucleophilic attack on the benzaldehyde carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid, nitration using nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products
Oxidation: 2-(Furan-2-ylmethoxy)-4,6-dimethylbenzoic acid.
Reduction: 2-(Furan-2-ylmethoxy)-4,6-dimethylbenzyl alcohol.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.
作用机制
The mechanism of action of 2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues such as cysteine or lysine.
相似化合物的比较
Similar Compounds
2-(Furan-2-ylmethoxy)-4-methylbenzaldehyde: Similar structure but with only one methyl group on the benzaldehyde ring.
2-(Furan-2-ylmethoxy)-benzaldehyde: Lacks the methyl groups on the benzaldehyde ring.
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzoic acid: Oxidized form of the original compound.
Uniqueness
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde is unique due to the presence of both furan and benzaldehyde functionalities, along with the specific substitution pattern on the benzaldehyde ring. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H14O3 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
2-(furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C14H14O3/c1-10-6-11(2)13(8-15)14(7-10)17-9-12-4-3-5-16-12/h3-8H,9H2,1-2H3 |
InChI 键 |
ZVEJMIFNAFEBNV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)OCC2=CC=CO2)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15057507.png)
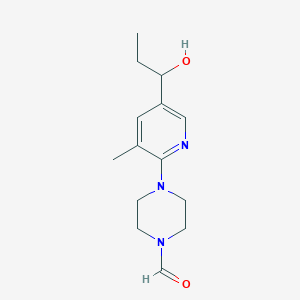

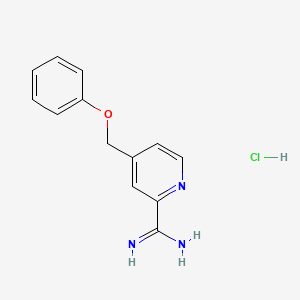

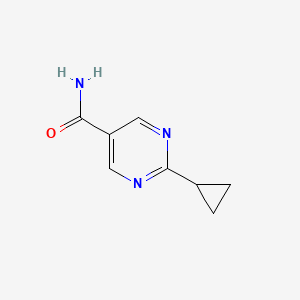
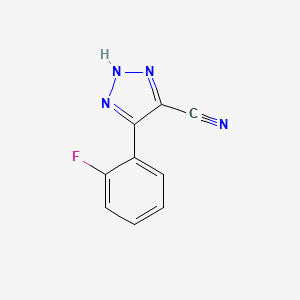
![2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline](/img/structure/B15057547.png)
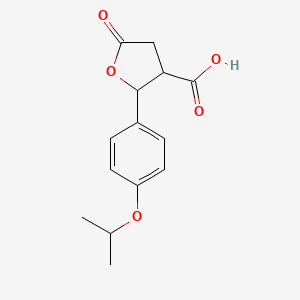
![2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15057573.png)
![7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B15057580.png)
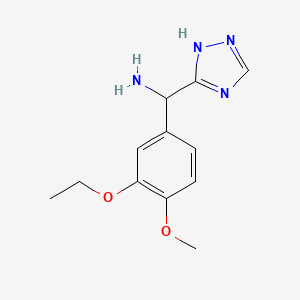
![2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15057596.png)
![Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15057610.png)
